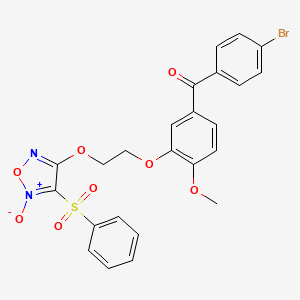
Antitumor agent-42
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Antitumor agent-42 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Antitumor agent-42 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Antitumor agent-42 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bifunctional agents and their chemical properties.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer due to its antitumor activities.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mecanismo De Acción
The mechanism of action of Antitumor agent-42 involves multiple pathways:
Tubulin Polymerization Inhibition: The compound binds to tubulin, preventing its polymerization and disrupting the microtubule network, which is essential for cell division.
Nitric Oxide Release: The compound releases nitric oxide, which induces oxidative stress and apoptosis in cancer cells.
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Apoptosis Induction: The compound activates various apoptotic pathways, leading to programmed cell death.
Comparación Con Compuestos Similares
Antitumor agent-42 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based antitumor agent that forms DNA crosslinks, inhibiting DNA replication and transcription.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization and prevents microtubule disassembly.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting topoisomerase II and generating free radicals.
This compound is unique due to its bifunctional nature, combining tubulin polymerization inhibition with nitric oxide-releasing activities, which enhances its antitumor efficacy .
Propiedades
Fórmula molecular |
C24H19BrN2O8S |
|---|---|
Peso molecular |
575.4 g/mol |
Nombre IUPAC |
[3-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]-4-methoxyphenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C24H19BrN2O8S/c1-32-20-12-9-17(22(28)16-7-10-18(25)11-8-16)15-21(20)33-13-14-34-23-24(27(29)35-26-23)36(30,31)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3 |
Clave InChI |
AFEOCRIRTLVNKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















